molecular formula C24H35Cl2N3O2 B1252496 (S)-WAY 100135 dihydrochloride CAS No. 149055-79-8

(S)-WAY 100135 dihydrochloride

Cat. No. B1252496
M. Wt: 468.5 g/mol
InChI Key: VJGZNBYDSDEOED-UHFFFAOYSA-N
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Description

“(S)-WAY 100135 dihydrochloride” is a selective and potent SR-1B antagonist . It is also known by its chemical name "N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl) -2-phenylpropanamide dihydrochloride" .


Molecular Structure Analysis

The molecular formula of “(S)-WAY 100135 dihydrochloride” is C24H35Cl2N3O2 . The molecular weight is 468.47 g/mol . The InChIKey, a unique identifier for chemical substances, is VJGZNBYDSDEOED-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(S)-WAY 100135 dihydrochloride” is a solid compound with a molecular weight of 468.47 g/mol . It has a high purity, usually ≥99% as determined by HPLC .

Scientific Research Applications

Anxiolytic Effects

  • Anxiolytic-like Effects in Mice: (S)-WAY 100135 dihydrochloride has been demonstrated to produce anxiolytic-like effects in the murine elevated plus-maze test, indicating its potential utility in anxiety-related disorders. This was observed through its impact on open arm entries and time, without altering general activity levels (Rodgers & Cole, 1994).

Modulation of Psychotomimetic Effects

  • Attenuation of MK-801 Effects: The compound has been found to attenuate the psychotomimetic effects of MK-801, a non-competitive antagonist of NMDA receptors, suggesting that 5-HT1A receptors might be involved in these psychotomimetic effects and that (S)-WAY 100135 dihydrochloride might have potential antipsychotic properties (Wdzony et al., 2000).

Effects on Behavioral and Cognitive Functions

  • Influence on Spatial Learning: Research indicates that (S)-WAY 100135 dihydrochloride can prevent the impairment of spatial learning caused by scopolamine, suggesting its role in modulating cognitive functions related to spatial memory (Carli et al., 1995).

Modulation of Neurochemical Profiles

  • Impact on 5-HT Release: The compound has been studied for its effects on serotonin (5-HT) release, showing that it does not significantly alter extracellular levels of 5-HT in the hippocampus, demonstrating a lack of 5-HT1A receptor agonist properties (Routledge et al., 1993).

properties

IUPAC Name

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2.2ClH/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4;;/h5-13,20H,14-18H2,1-4H3,(H,25,28);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGZNBYDSDEOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564209
Record name N-tert-Butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-WAY 100135 dihydrochloride

CAS RN

149055-79-8, 149007-54-5
Record name N-tert-Butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-WAY 100135
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
E Cinelli, D Mutolo, L Iovino, T Pantaleo… - European Journal of …, 2020 - Wiley Online Library
In mammals, 5‐HTexcitatory respiratory effects imply 5‐HT 1A receptor‐mediated disinhibition of pre‐Bötzinger complex neurons. In the lamprey, 5‐HT 1A receptors are involved in the …
Number of citations: 8 onlinelibrary.wiley.com
ZS Zádori, Á Fehér, VE Tóth, M Al-Khrasani… - Digestive diseases and …, 2016 - Springer
Background Allyphenyline, a novel α 2 -adrenoceptor (AR) ligand, has been shown to selectively activate α 2C -adrenoceptors (AR) and 5HT 1A receptors, but also to behave as a …
Number of citations: 9 link.springer.com
F Tirgar, A Rezayof, MR Zarrindast - Neuroscience, 2014 - Elsevier
The present study was designed to investigate possible involvement of the central amygdala (CeA) nicotinic acetylcholine (nACh) and 5-hydroxytryptamine 1A (5-HT1A) receptors in the …
Number of citations: 29 www.sciencedirect.com
L Iovino, D Mutolo, E Cinelli, M Contini, T Pantaleo… - Brain research, 2019 - Elsevier
Serotonin (5-HT) has been reported to play excitatory effects on respiration by acting on preBötzinger complex (preBötC) neurons in neonatal or juvenile rodents. However, whether its …
Number of citations: 24 www.sciencedirect.com
A Vines, AM Delattre, MMS Lima, LS Rodrigues… - …, 2012 - Elsevier
Epidemiological and dietary studies show that nutritional deficit of omega-3 polyunsaturated fatty acids (ω-3 PUFA) is directly related to the prevalence and severity of depression. …
Number of citations: 144 www.sciencedirect.com
CLK Moraes, LJ Bertoglio, AP Carobrez - Behavioural Brain Research, 2008 - Elsevier
Several neurotransmitters, including glutamate and serotonin, modulate defensive behaviors related to anxiety in the rat dorsal periaqueductal gray (PAG). Although both glutamate N-…
Number of citations: 55 www.sciencedirect.com
Z Aira, I Buesa, M Salgueiro, J Bilbao, L Aguilera… - Neuroscience, 2010 - Elsevier
Neurotransmitter serotonin (5-HT) released from descending pain modulation pathways to the dorsal horn is crucial to spinal nociception processing. This study sought to gain insight …
Number of citations: 77 www.sciencedirect.com
JPP Foong, JC Bornstein - Neuroreport, 2009 - journals.lww.com
Serotonin (5-HT) plays a significant role in the regulation of intestinal secretion of water and electrolytes. The initial aim of this study was to use intracellular recording and specific …
Number of citations: 53 journals.lww.com
JPP Foong, LJ Parry, RM Gwynne… - American Journal of …, 2010 - journals.physiology.org
Vasoactive intestinal peptide (VIP) immunoreactive neurons are important secretomotor neurons in the submucous plexus. They are the only submucosal neurons to receive inhibitory …
Number of citations: 32 journals.physiology.org
Z Ghasemzadeh, M Seddighfar, S Alijanpour… - Physiology & …, 2021 - Elsevier
Aims The present study examined the role of ventral tegmental area (VTA) serotonergic 5HT 1A receptors in dextromethorphan/morphine-induced anti-allodynia and the possible …
Number of citations: 1 www.sciencedirect.com

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